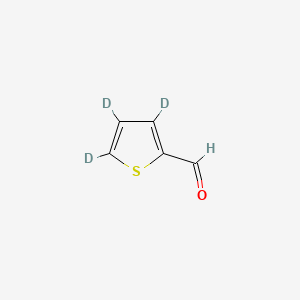
2-Thiophene-3,4,5-d3-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophene-3,4,5-d3-carboxaldehyde is a deuterated derivative of 2-thiophenecarboxaldehyde, where the hydrogen atoms at positions 3, 4, and 5 of the thiophene ring are replaced by deuterium atoms. This compound is of interest in various fields due to its unique isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophene-3,4,5-d3-carboxaldehyde typically involves the deuteration of 2-thiophenecarboxaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by treating 2-thiophenecarboxaldehyde with deuterated water (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas (D2) and appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The process may also involve purification steps such as distillation or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
2-Thiophene-3,4,5-d3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 2-Thiophene-3,4,5-d3-carboxylic acid.
Reduction: 2-Thiophene-3,4,5-d3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
2-Thiophene-3,4,5-d3-carboxaldehyde is used in a variety of scientific research applications:
Chemistry: It is used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: The compound can be used in metabolic studies to understand the fate of thiophene derivatives in biological systems.
Medicine: It is used in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other deuterated compounds.
作用机制
The mechanism of action of 2-Thiophene-3,4,5-d3-carboxaldehyde involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it useful in studying isotope effects. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts and intermediates.
相似化合物的比较
Similar Compounds
2-Thiophenecarboxaldehyde: The non-deuterated analog of 2-Thiophene-3,4,5-d3-carboxaldehyde.
3-Methyl-2-thiophenecarboxaldehyde: A methyl-substituted derivative of thiophene carboxaldehyde.
2-Thiopheneacetic acid: A carboxylic acid derivative of thiophene.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it valuable for studying isotope effects and tracing experiments.
属性
分子式 |
C5H4OS |
|---|---|
分子量 |
115.17 g/mol |
IUPAC 名称 |
3,4,5-trideuteriothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D |
InChI 键 |
CNUDBTRUORMMPA-CBYSEHNBSA-N |
手性 SMILES |
[2H]C1=C(SC(=C1[2H])C=O)[2H] |
规范 SMILES |
C1=CSC(=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid](/img/structure/B13450837.png)
![2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13450845.png)
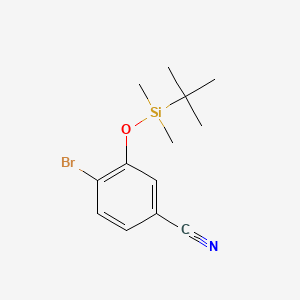

![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)
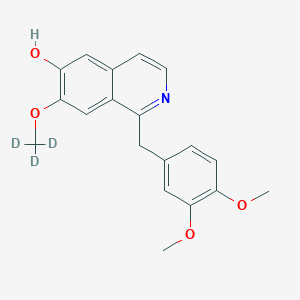
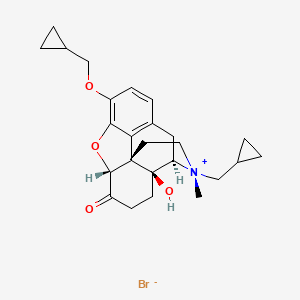
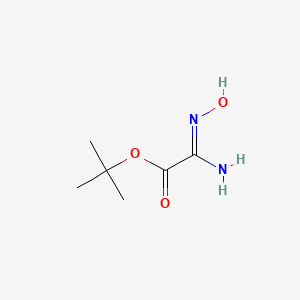
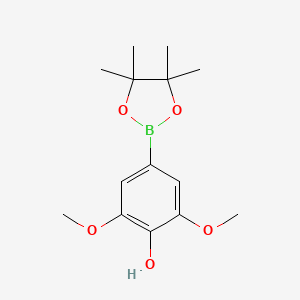
![N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide](/img/structure/B13450899.png)

![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)

